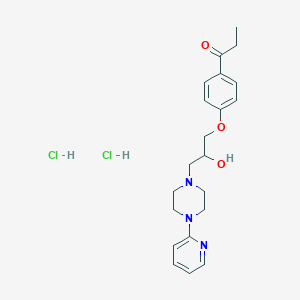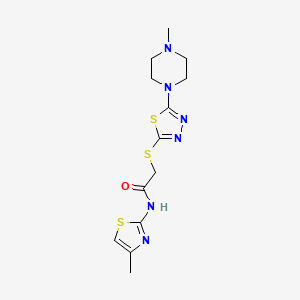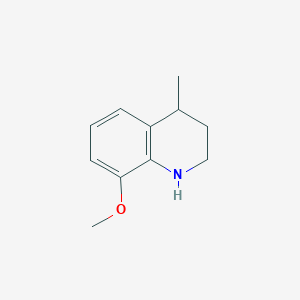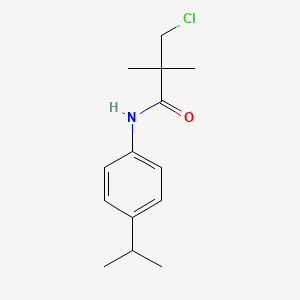
(3-Chloropropyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropropyl)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 3-chloropropyl group
Mecanismo De Acción
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Mode of Action
Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.
Biochemical Pathways
It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes
Result of Action
It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that this compound might prevent damage to cells and tissues by inhibiting oxidation processes.
Action Environment
It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of this compound might be influenced by the presence of surfactants and their HLB values.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)cyclopentane typically involves the reaction of cyclopentane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:
Cyclopentane+3-Chloropropyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical parameters in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloropropyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of (3-hydroxypropyl)cyclopentane or (3-aminopropyl)cyclopentane.
Elimination: Formation of cyclopentylpropene.
Oxidation: Formation of (3-hydroxypropyl)cyclopentane or cyclopentanone.
Aplicaciones Científicas De Investigación
(3-Chloropropyl)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the modification of surfaces and the preparation of functionalized materials.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Nanotechnology: Employed in the grafting of functional groups onto nanomaterials to enhance their properties.
Comparación Con Compuestos Similares
Cyclopentylmethyl chloride: Similar structure but with a methyl group instead of a propyl group.
Cyclopentylpropyl chloride: Similar structure but with a propyl group attached directly to the cyclopentane ring.
(3-Bromopropyl)cyclopentane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: (3-Chloropropyl)cyclopentane is unique due to the presence of the 3-chloropropyl group, which imparts specific reactivity and properties. The chlorine atom makes it a versatile intermediate for various substitution and elimination reactions, making it valuable in organic synthesis and material science.
Propiedades
IUPAC Name |
3-chloropropylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWOFXPVXKFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2758156.png)



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2758161.png)


![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)




![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2758173.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)
